1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine is a compound that features a unique combination of an indazole ring and a trimethylsilyl group
Mechanism of Action
Mode of Action
The presence of the trimethylsilyl group and the ethoxy methyl group suggests that it might be involved in the formation of protective groups for amines, alcohols, phenols, and carboxy groups .
Biochemical Pathways
It’s known that trimethylsilyl compounds are often used in organic synthesis, particularly in the protection of functional groups . This suggests that the compound could potentially interfere with biochemical pathways involving these functional groups.
Pharmacokinetics
Given its structure, it’s likely that the compound’s bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and the presence of the trimethylsilyl group .
Action Environment
The compound’s action, efficacy, and stability could be influenced by a variety of environmental factors . For instance, the presence of the trimethylsilyl group suggests that the compound might be sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine typically involves the reaction of 1H-indazole-4-amine with 2-(Trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trimethylsilyl group, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of various organic compounds.
1H-indazole-4-amine: A precursor in the synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-4-amine.
Trimethylsilyl-protected amines: Similar in structure and used in organic synthesis.
Uniqueness
This compound is unique due to the combination of the indazole ring and the trimethylsilyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-13-6-4-5-12(14)11(13)9-15-16/h4-6,9H,7-8,10,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFLGXLLLTFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739960 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697739-02-9 | |
Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60739960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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